Enhanced Dual Sigma-1/μ-Opioid Receptor Affinity of 4-Oxa Derivatives vs. Non-Oxygenated Parent Scaffold
In a study evaluating 1,9-diazaspiro[5.5]undecane derivatives as dual σ1/μ receptor ligands, compounds based on the non‑oxygenated parent scaffold (compounds 7b–d) displayed Ki values for both σ1 and μ receptors in the 100–500 nM range [1]. In contrast, derivatives incorporating the 4-oxa-1,9-diazaspiro[5.5]undecane core (compounds 7e–g) achieved Ki values below 100 nM for both targets [1]. This represents at least a 2‑ to 5‑fold improvement in binding affinity conferred by the oxygen atom at position 4.
| Evidence Dimension | Binding affinity (Ki) at σ1 and μ-opioid receptors |
|---|---|
| Target Compound Data | Ki < 100 nM for both σ1 and μ receptors (4-oxa-1,9-diazaspiro[5.5]undecane derivatives) |
| Comparator Or Baseline | Ki = 100–500 nM (1,9-diazaspiro[5.5]undecane derivatives, compounds 7b–d) |
| Quantified Difference | ≥2‑5 fold improvement in binding affinity |
| Conditions | Radioligand binding displacement assays (competitive binding); specific assay conditions as reported in Ref. [33] of the review |
Why This Matters
For procurement decisions in pain‑targeted medicinal chemistry programs, the 4‑oxa scaffold offers a measurable advantage in starting potency over the non‑oxygenated analog, potentially reducing the number of optimization cycles required to reach target affinity.
- [1] V. Virgili-Bernadó et al. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chem. Heterocycl. Compd. 2017, 53(8), 827–845 (citing Ref. 33: Virgili-Bernadó et al., original study). DOI: 10.1007/s10593-017-2133-6 View Source
